7-Chloro-3,3-dimethyl-2,3-dihydro-1h-inden-1-one
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Overview
Description
7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11ClO It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentane ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one. One common method is to react 3,3-dimethyl-2,3-dihydro-1H-inden-1-one with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate chlorinated product, which is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indenones depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
7-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
3-Methyl-1-indenone: A simpler structure with only one methyl group, resulting in different chemical behavior.
Uniqueness
7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
7-chloro-3,3-dimethyl-2H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-9(13)10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMXIHLGUQOEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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